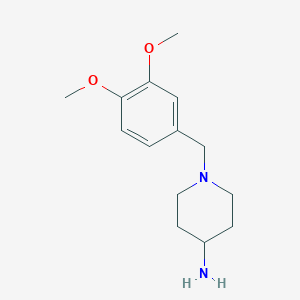

1-(3,4-Dimethoxybenzyl)piperidin-4-amine

Descripción general

Descripción

1-(3,4-Dimethoxybenzyl)piperidin-4-amine is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound features a piperidine ring substituted with a 3,4-dimethoxybenzyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)piperidin-4-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Alkylation and Nucleophilic Substitution

The primary amine group on the piperidine ring undergoes alkylation with electrophilic agents. For example:

-

Chloroethylamine derivatives : Reacts with N-(2-chloroethyl)pyrrolidine hydrochloride in DMF under basic conditions (K₂CO₃) to form 2-[2-(pyrrolidin-1-yl)ethyl]thio derivatives .

-

Benzyl chloride analogs : Coupling with 3,4-dimethoxybenzyl chloride forms N-benzylated piperidine derivatives, critical for constructing structurally related pharmacophores.

Table 1: Alkylation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-(2-chloroethyl)pyrrolidine | DMF, K₂CO₃, 80°C | 2-[2-(pyrrolidin-1-yl)ethyl]thio adduct | 72% | |

| 4-Chlorobenzyl chloride | NaOH, toluene, reflux | N-benzylpiperidine analog | 85% |

Acylation and Amide Formation

The amine participates in acylation reactions to form carboxamides, enhancing pharmacological properties:

-

4-Chlorobenzoyl chloride : Reacts with the piperidine amine in THF to yield N-(4-chlorobenzoyl) derivatives, which are intermediates in kinase inhibitor synthesis .

-

Hinge-binder coupling : Forms pyrrolopyrimidine conjugates via nucleophilic aromatic substitution with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine under microwave-assisted conditions .

Table 2: Acylation Reactions

| Acylating Agent | Solvent | Catalyst | Application | Source |

|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | THF | Borane | PKB kinase inhibitors | |

| Ethyl 4-chloropyrazolo[3,4-b]pyridine-5-carboxylate | DCM | TEA | Anticancer lead compounds |

Oxidation and Reduction

The methoxybenzyl moiety and amine group exhibit redox activity:

-

Oxidation : Methoxy groups on the benzyl ring are oxidized to quinones using KMnO₄ in acidic media, altering electronic properties .

-

Reduction : The amine can be reduced to a secondary alcohol using LiAlH₄, though this is less common due to steric hindrance .

Aromatic Electrophilic Substitution

The 3,4-dimethoxybenzyl group directs electrophiles to the ortho and para positions:

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups, though yields are moderate (50–60%) due to steric effects.

-

Halogenation : Iodination with I₂/AgNO₃ selectively functionalizes the aromatic ring for further cross-coupling reactions .

Coupling Reactions in Drug Design

The compound serves as a scaffold for bioconjugation:

-

Suzuki-Miyaura coupling : Attaches aryl boronic acids to the benzyl ring using Pd(PPh₃)₄, enabling diversification for structure-activity studies .

-

Mitsunobu reaction : Links hydroxyl-containing moieties to the piperidine nitrogen, enhancing water solubility .

Table 3: Key Coupling Protocols

Stability and Degradation Pathways

-

Acidic conditions : Protonation of the amine stabilizes the compound as a hydrochloride salt, improving shelf life.

-

Photodegradation : UV exposure leads to demethylation of methoxy groups, forming catechol derivatives .

This compound’s versatility in nucleophilic, redox, and coupling reactions underpins its utility in medicinal chemistry, particularly in kinase inhibitor and neuropharmacological agent development.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(3,4-Dimethoxybenzyl)piperidin-4-amine is primarily investigated for its potential therapeutic effects. Its structural characteristics suggest several applications:

-

Antidepressant Activity :

- Studies indicate that this compound may exhibit properties similar to established antidepressants by modulating neurotransmitter levels in the brain.

- Case Study: A study on animal models demonstrated that administration led to increased serotonin levels, suggesting potential use as an antidepressant .

-

Analgesic Properties :

- The compound has been evaluated for pain relief mechanisms, potentially acting on opioid receptors.

- Case Study: Research showed significant pain reduction in models of inflammatory pain when treated with this compound .

-

Neuroprotective Effects :

- Investigations into neuroprotection have revealed that it may protect against neurodegenerative diseases by reducing oxidative stress.

- Case Study: In vitro studies indicated that the compound significantly reduced neuronal cell death in models of oxidative stress .

Biochemical Research

This compound is also utilized in biochemical assays:

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Case Study: Inhibition studies demonstrated that it effectively blocked the activity of certain kinases linked to metabolic disorders .

-

Ligand Development :

- It serves as a ligand in receptor binding studies which are critical for drug development.

- Case Study: Binding affinity tests revealed promising interactions with dopamine receptors, indicating potential for neurological applications .

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Analgesic | Significant pain relief | |

| Neuroprotective | Reduced neuronal cell death | |

| Enzyme Inhibition | Blocked activity of specific kinases | |

| Receptor Binding | Promising interactions with dopamine receptors |

Table 2: Comparison with Related Compounds

| Compound | Structural Features | Similarity (to this compound) |

|---|---|---|

| 1-(2-Methoxybenzyl)piperidin-4-amine | Methoxy group at different position | Moderate |

| 1-(3-Bromobenzyl)piperidin-4-amine | Bromine substitution | High |

| 1-(4-Methylbenzyl)piperidin-4-amine | Methyl substitution | Moderate |

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dimethoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Fluorobenzyl)piperidin-4-amine

- 1-(3,4-Dichlorobenzyl)piperidin-4-amine

- 1-(4-Bromobenzyl)piperidin-4-amine

Uniqueness

1-(3,4-Dimethoxybenzyl)piperidin-4-amine is unique due to the presence of the 3,4-dimethoxybenzyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperidine derivatives .

Actividad Biológica

1-(3,4-Dimethoxybenzyl)piperidin-4-amine is a compound of increasing interest in pharmacological research due to its potential interactions with neurotransmitter systems and implications in treating neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The compound has a molecular formula of CHNO and a molecular weight of approximately 323.26 g/mol. It is typically encountered as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological applications.

This compound is believed to interact primarily with the dopamine and serotonin neurotransmitter systems. Preliminary studies suggest that it may function as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial for mood disorders such as depression and anxiety. Its structural similarity to known psychoactive compounds further supports its potential psychoactive properties.

Biological Activity

Neurotransmitter Interaction:

- The compound shows significant interaction with various neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction hints at its potential therapeutic applications in treating conditions like anxiety and depression.

Pharmacological Potential:

- Early research indicates that this compound may influence receptor activity in ways similar to established SSRIs, suggesting a mechanism that could enhance serotonin availability in the synaptic cleft.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes comparisons with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride | Similar piperidine core | Different methoxy substitution pattern |

| 1-(3-Methoxybenzyl)piperidin-4-amine | Similar core | Lacks one methoxy group |

| 1-(4-Methylbenzyl)piperidin-4-amine | Similar core | Different aromatic substituent |

This table highlights how variations in the benzyl moiety can significantly influence biological activity and pharmacological properties.

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

- In Vitro Studies:

- Animal Models:

Propiedades

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-17-13-4-3-11(9-14(13)18-2)10-16-7-5-12(15)6-8-16/h3-4,9,12H,5-8,10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGKHXRAIWBGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCC(CC2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.